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Compound of Interest

Compound Name:
4-Aminothieno[3,2-d]pyrimidine-7-

carboxylic acid

Cat. No.: B581507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry,

recognized for its structural resemblance to purines, which allows it to interact with a wide

range of biological targets. This has led to the development of numerous derivatives with potent

activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document

provides detailed application notes and experimental protocols for the functionalization of the

thieno[3,2-d]pyrimidine scaffold, aimed at facilitating the discovery of novel therapeutic agents.

Application Notes
The strategic functionalization of the thieno[3,2-d]pyrimidine scaffold is crucial for modulating its

pharmacological profile. Key positions for modification include the C2, C4, C6, and C7

positions, each offering a unique vector for altering potency, selectivity, and pharmacokinetic

properties. Common functionalization strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and

Buchwald-Hartwig couplings are extensively used to introduce aryl, heteroaryl, and amino

substituents, respectively. These reactions are instrumental in exploring the structure-activity

relationships (SAR) of various derivatives. For instance, Suzuki-Miyaura coupling has been

employed to synthesize inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)

[1].
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, often introduced at the C4

position, are susceptible to SNAr with various nucleophiles such as amines, alcohols, and

thiols. This approach has been successfully used to generate libraries of 4-substituted

thieno[3,2-d]pyrimidines with antiplasmodial activity[2].

Direct C-H Arylation: This modern synthetic method allows for the direct introduction of aryl

groups at the C2 and C3 positions of the thiophene ring, offering a more atom-economical

approach compared to traditional cross-coupling reactions[3].

Cyclization Reactions: The core scaffold itself is often constructed through cyclization of

functionalized thiophene precursors. For example, 3-aminothiophene-2-carboxamides can

be cyclized with various reagents to form the thieno[3,2-d]pyrimidin-4-one ring system[1][4].

The biological applications of functionalized thieno[3,2-d]pyrimidines are diverse. They have

been identified as potent inhibitors of various kinases, including cyclin-dependent kinase 7

(CDK7) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in oncology.[5][6]

Furthermore, derivatives of this scaffold have shown promise as sirtuin (SIRT1/2/3) inhibitors,

tubulin polymerization inhibitors, and antiplasmodial agents.[2][7][8]

Quantitative Data Summary
The following tables summarize the biological activities of representative functionalized

thieno[3,2-d]pyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound
Target
Kinase

IC50 (nM) Cell Line

Antiprolifer
ative
Activity
(IC50, µM)

Reference

10b PI3Kδ 112 ± 8 SU-DHL-4 0.25 [5]

BRD4-BD1 19 ± 1 SU-DHL-6 0.5 [5]

20 CDK7 <10 MDA-MB-453 0.05 [6]

Table 2: Sirtuin Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamides
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Compound
SIRT1 IC50
(nM)

SIRT2 IC50
(nM)

SIRT3 IC50
(nM)

Reference

11c 3.6 2.7 4.0 [7]

28 5.2 3.1 6.5 [7]

31 4.8 2.9 5.7 [7]

Table 3: Antiplasmodial and Cytotoxic Activity of 4-Substituted Thieno[3,2-d]pyrimidines

Compound
P. falciparum
(K1 strain)
EC50 (µM)

HepG2 CC50
(µM)

Selectivity
Index (SI)

Reference

M1 0.02 >25 >1250 [9]

1g 0.04 >25 >625 [9]

Table 4: h-NTPDase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound
h-
NTPDase1
IC50 (µM)

h-
NTPDase2
IC50 (µM)

h-
NTPDase3
IC50 (µM)

h-
NTPDase8
IC50 (µM)

Reference

3j 0.62 ± 0.02 - - - [10]

4d - 0.33 ± 0.09 - - [10]

4c - - 0.13 ± 0.06 - [10]

3b - - - 0.32 ± 0.10 [10]

Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ones
via Cyclization
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This protocol describes the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative, a common

precursor for further functionalization. The synthesis starts from methyl 3-amino-5-

arylthiophene-2-carboxylate.[1]

Materials:

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate

Formic acid

Microwave reactor

Procedure:

A mixture of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate and formic acid is

subjected to microwave irradiation.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The product is isolated by filtration and washed with a suitable solvent (e.g., diethyl ether) to

afford the corresponding thieno[3,2-d]pyrimidin-4-one.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-
Arylation
This protocol details the introduction of an aryl group at the C6 position of the thieno[3,2-

d]pyrimidine scaffold.[1]

Materials:

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Arylboronic acid (e.g., 3-methoxyphenylboronic acid)

Palladium catalyst (e.g., Pd(PPh3)4)
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Base (e.g., K2CO3)

Solvent (e.g., Dioxane/water mixture)

Procedure:

To a reaction vessel, add 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, the arylboronic acid,

palladium catalyst, and base.

The vessel is purged with an inert gas (e.g., argon or nitrogen).

The solvent is added, and the reaction mixture is heated to reflux.

The reaction is monitored by TLC or LC-MS.

After completion, the reaction is cooled, and the organic layer is extracted, dried, and

concentrated.

The crude product is purified by column chromatography to yield the C6-arylated thieno[3,2-

d]pyrimidine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at
C4 Position
This protocol describes the substitution of a chlorine atom at the C4 position with an amine.[2]

Materials:

4-Chloro-thieno[3,2-d]pyrimidine derivative

Primary or secondary amine

Base (e.g., triethylamine)

Solvent (e.g., ethanol)

Procedure:
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Dissolve the 4-chloro-thieno[3,2-d]pyrimidine derivative in the solvent in a reaction flask.

Add the amine and the base to the reaction mixture.

The mixture is heated to reflux and stirred for the required duration.

The reaction progress is monitored by TLC.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography to obtain the 4-amino-thieno[3,2-

d]pyrimidine derivative.
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Caption: Dual inhibition of PI3K and BET signaling pathways by a thieno[3,2-d]pyrimidine

derivative.
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Caption: General workflow for the synthesis and functionalization of the thieno[3,2-d]pyrimidine

scaffold.
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Caption: Structure-Activity Relationship (SAR) logic for thieno[3,2-d]pyrimidine

functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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